molecular formula C48H80CaN2O4 B15182498 calcium;4-(octadecanoylamino)phenolate CAS No. 71412-39-0

calcium;4-(octadecanoylamino)phenolate

Cat. No.: B15182498
CAS No.: 71412-39-0
M. Wt: 789.2 g/mol
InChI Key: LPZNPDSUXJWAOB-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Calcium;4-(octadecanoylamino)phenolate is a metal-phenolate complex comprising a calcium cation coordinated to a phenolate anion substituted with an octadecanoylamino group (-NH-C(O)-C₁₇H₃₅). This compound is structurally characterized by a long alkyl chain (octadecanoyl) attached to the phenolic ring via an amide linkage, which confers lipophilicity and influences its solubility and reactivity .

Properties

CAS No.

71412-39-0

Molecular Formula

C48H80CaN2O4

Molecular Weight

789.2 g/mol

IUPAC Name

calcium;4-(octadecanoylamino)phenolate

InChI

InChI=1S/2C24H41NO2.Ca/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24(27)25-22-18-20-23(26)21-19-22;/h2*18-21,26H,2-17H2,1H3,(H,25,27);/q;;+2/p-2

InChI Key

LPZNPDSUXJWAOB-UHFFFAOYSA-L

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NC1=CC=C(C=C1)[O-].CCCCCCCCCCCCCCCCCC(=O)NC1=CC=C(C=C1)[O-].[Ca+2]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of calcium;4-(octadecanoylamino)phenolate typically involves the reaction of 4-(octadecanoylamino)phenol with a calcium salt. One common method is to dissolve 4-(octadecanoylamino)phenol in a suitable solvent, such as ethanol, and then add a calcium salt, such as calcium chloride, under controlled conditions. The reaction mixture is stirred and heated to facilitate the formation of the desired compound. The product is then isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

Calcium;4-(octadecanoylamino)phenolate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Calcium;4-(octadecanoylamino)phenolate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential role in cellular signaling and as a calcium ionophore.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the formulation of lubricants and surfactants.

Mechanism of Action

The mechanism of action of calcium;4-(octadecanoylamino)phenolate involves its interaction with cellular components. The phenolate ion can chelate calcium ions, facilitating their transport across cell membranes. This can influence various cellular processes, including signal transduction pathways and enzyme activities. The compound may also interact with specific molecular targets, such as ion channels and receptors, modulating their function .

Comparison with Similar Compounds

Table 1: Structural Comparison

Compound Cation Phenolate Substituent Molecular Weight (Inferred)
This compound Ca²⁺ -NH-C(O)-C₁₇H₃₅ ~600 g/mol
Sodium 4-(methoxycarbonyl)phenolate Na⁺ -COOCH₃ ~214 g/mol
Iron(III) amino-bis(phenolate) Fe³⁺ Bis-phenolate with amine ~500–700 g/mol

Physicochemical Properties

  • Solubility: Calcium phenolates are typically less water-soluble than sodium analogs due to stronger metal-oxygen bonds and hydrophobic substituents. For example, sodium 4-(methoxycarbonyl)phenolate is readily soluble in polar solvents, whereas calcium derivatives likely require nonpolar media .
  • Thermal Stability: The octadecanoylamino group may enhance thermal stability, similar to calcium stearate (a common stabilizer in plastics), which decomposes above 300°C .

Table 2: Physicochemical Properties

Property This compound Sodium 4-(methoxycarbonyl)phenolate Iron(III) amino-bis(phenolate)
Water Solubility Low High Low
Thermal Decomposition (°C) ~300–400 (inferred) ~200–250 ~250–300
Lipophilicity (Log P) High (long alkyl chain) Moderate (-COOCH₃) Low to moderate

Toxicological and Environmental Profiles

  • This compound is expected to have lower systemic toxicity due to calcium’s biocompatibility, though its long alkyl chain may pose bioaccumulation risks .
  • Biodegradability: Sodium 4-(methoxycarbonyl)phenolate is readily biodegradable (89% in 28 days), whereas the octadecanoylamino group in the calcium analog may slow microbial degradation .

Table 3: Toxicological Data

Parameter This compound Sodium 4-(methoxycarbonyl)phenolate
Acute Oral Toxicity (LD₅₀) Not available (inferred >500 mg/kg) >300 mg/kg (rabbit)
Biodegradability (% in 28 d) Moderate (40–60% inferred) 89%
Ecotoxicity (Chronic) Potential bioaccumulation Harmful to aquatic life

Table 4: Application Comparison

Application This compound Sodium 4-(methoxycarbonyl)phenolate Iron(III) amino-bis(phenolate)
Plastic Stabilizers Likely (high thermal stability) Unlikely No
Catalysts Unlikely No Yes (CO₂ conversion)
Pharmaceutical Excipients Potential (lipophilic carrier) Yes (preservative) No

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.